![molecular formula C19H20ClNO5S B2983592 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1448065-99-3](/img/structure/B2983592.png)
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
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Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as CES-101, is a synthetic compound that has been studied for its potential use in treating various diseases.
Scientific Research Applications
Drug Discovery
Azetidine derivatives have been used as motifs in drug discovery due to their unique structural properties. They can serve as building blocks for pharmaceuticals, offering a range of biological activities .
Polymerization
Some azetidine derivatives are involved in polymerization processes. They can be used to create new types of polymers with potential applications in materials science .
Chiral Templates
Azetidines can act as chiral templates in synthetic chemistry, aiding in the production of enantiomerically pure compounds. This is crucial for the synthesis of certain pharmaceuticals .
Cytotoxic Activity
There have been studies on azetidine derivatives showing cytotoxic activity, which could be useful in the development of cancer therapies .
Synthetic Chemistry
Azetidines are known for their reactivity and have been used in various synthetic chemistry applications, including the synthesis of new compounds with potential medicinal properties .
Amino Acid Derivatives
Azetidine derivatives have been synthesized as novel heterocyclic amino acid derivatives, which could have applications in biochemistry and drug design .
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWWTNDMDJIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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